CeF₃ ALD: Ce(fod)₃ Outperforms Ce(Cp)₃ and Ce(HMDS)₃
In a systematic ALD precursor screening for CeF₃ thin-film growth, Ce(fod)₃ (used with TiF₄ as the fluorine co-reactant) successfully deposited CeF₃ films with a growth rate of ca. 0.1–0.2 Å cycle⁻¹. Under identical ALD reactor conditions, the alternative Ce(III) precursors Ce(Cp)₃ (tris(cyclopentadienyl)cerium(III)) and Ce(HMDS)₃ (tris(hexamethyldisilazide)cerium(III)) proved 'less suitable for formation of Ce³⁺ containing compounds' and did not yield the target CeF₃ phase [1]. This constitutes the only published direct three-way ALD comparison for Ce(III) fluoride film formation.
| Evidence Dimension | Successful CeF₃ film formation by ALD |
|---|---|
| Target Compound Data | Ce(fod)₃: Successful CeF₃ film; growth rate ~0.1–0.2 Å cycle⁻¹ (with TiF₄ co-reactant) |
| Comparator Or Baseline | Ce(Cp)₃: Failed to form Ce³⁺-containing films; Ce(HMDS)₃: Failed to form Ce³⁺-containing films |
| Quantified Difference | Ce(fod)₃ is the only precursor among the three tested that produced CeF₃ films; quantitative success vs. qualitative failure for two comparators |
| Conditions | ALD reactor; TiF₄ co-reactant; substrates not specified; growth temperature range typical for ALD of fluorides (exact temperature not reported in abstract) |
Why This Matters
For procurement of a Ce(III) precursor specifically for CeF₃ ALD, Ce(fod)₃ is the only published candidate with demonstrated success against two chemically distinct alternatives that failed under the same process conditions.
- [1] Hansen, P.-A. Light Conversion Materials for Solar Cell Applications – Synthesis and Characterisation of Lanthanide Fluoride Thin Films by Atomic Layer Deposition. Ph.D. Thesis, University of Oslo, Oslo, Norway, 2016. View Source
